molecular formula C8H16N2 B13509929 octahydro-1H-isoindol-5-amine

octahydro-1H-isoindol-5-amine

Cat. No.: B13509929
M. Wt: 140.23 g/mol
InChI Key: IFDHNURYHIZZMG-UHFFFAOYSA-N
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Description

Octahydro-1H-isoindol-5-amine is a heterocyclic organic compound with the molecular formula C8H15N It is a derivative of isoindole, characterized by a fully saturated ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-isoindol-5-amine can be achieved through several methods. One common approach involves the reduction of isoindole derivatives. For instance, the reduction of 1H-isoindole using hydrogenation techniques in the presence of a suitable catalyst such as palladium on carbon can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-isoindol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Further reduction can lead to the formation of more saturated amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted isoindole derivatives, oxo compounds, and fully saturated amine derivatives .

Scientific Research Applications

Octahydro-1H-isoindol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of octahydro-1H-isoindol-5-amine involves its interaction with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

    Isoindole: The parent compound, which is less saturated and has different chemical properties.

    Hexahydro-isoindoline: A similar compound with a partially saturated ring structure.

    Tetrahydro-isoindole: Another related compound with a different degree of saturation.

Uniqueness

Octahydro-1H-isoindol-5-amine is unique due to its fully saturated ring structure, which imparts distinct chemical stability and reactivity compared to its less saturated counterparts. This makes it particularly valuable in applications requiring stable and robust chemical intermediates .

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-amine

InChI

InChI=1S/C8H16N2/c9-8-2-1-6-4-10-5-7(6)3-8/h6-8,10H,1-5,9H2

InChI Key

IFDHNURYHIZZMG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC2CC1N

Origin of Product

United States

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